7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-12-10-13(2)23(22-12)19-14(3)15(4)21-18-17(11-20-24(18)19)16-8-6-5-7-9-16/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVPERYHNHUJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . The reaction conditions often require the use of solvents such as ethanol or water, and the process is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. In one research effort, a series of synthesized derivatives were screened for their antibacterial activity against multidrug-resistant strains. The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine demonstrated significant efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study: Antibiofilm Activity
In a specific study, the compound was tested for its antibiofilm activity. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Erythromycin and Amikacin. The mechanism involved disrupting quorum sensing pathways in bacteria .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A notable study identified several pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Among these, the compound exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines .
Optical Applications
Another promising application of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is in the field of optical materials. Recent research has developed a series of pyrazolo[1,5-a]pyrimidines that serve as fluorescent probes. These compounds exhibited high yields and favorable photophysical properties suitable for use in optical applications .
Summary of Applications
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile framework for drug discovery. Below, the target compound is compared to similar derivatives in terms of substituent effects , synthetic strategies , and biological activity .
Substituent Effects on Reactivity and Bioactivity
Position 7 Modifications
- Trifluoromethyl Group (7-CF₃): Compounds like 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 6k, 6l) exhibit enhanced metabolic stability and potency against Pim1 kinase (IC₅₀ = 18–27 nM) due to the electron-withdrawing CF₃ group, which improves binding affinity .
- Fluoroalkyl/Amino Groups: 18F-labeled derivatives (e.g., [18F]3, [18F]4) are used in positron emission tomography (PET) imaging due to their tumor-targeting capabilities .
Position 3 Modifications
- Phenyl vs. Cyano Groups: 3-Cyano-substituted pyrazolo[1,5-a]pyrimidines (e.g., 6 in ) demonstrate moderate antitumor activity, while the target’s 3-phenyl group may enhance π-π stacking interactions in biological targets, though this requires validation .
Position 5/6 Modifications
- Methyl vs. Hydroxymethyl/Carboxyl Groups : Methyl groups at positions 5 and 6 (as in the target compound) increase lipophilicity compared to hydroxyl or carboxyl derivatives (e.g., [18F]4 , [18F]5 ), which show improved water solubility but reduced cellular uptake in tumor models .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Biological Activity
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, enzymatic inhibitory effects, and other pharmacological properties.
- Molecular Formula : C17H18N6
- Molecular Weight : 314.37 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant biological activities, including:
- Anticancer Activity : Various studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Enzymatic Inhibition : They often act as inhibitors of specific enzymes related to cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Mechanism of Action :
-
In Vitro Studies :
- In studies involving MCF-7 breast cancer cells, the compound significantly reduced cell viability and induced apoptosis by activating caspase pathways .
- A concentration-dependent response was observed, with IC50 values ranging from 3 to 24 µM depending on the specific variant of the compound tested .
- Case Study :
Enzymatic Inhibition
The compound also exhibits inhibitory activity against several key enzymes:
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs leads to cell cycle arrest.
- Protein Kinases : The compound has shown selectivity towards certain kinases involved in cancer signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on their structural features. Modifications at various positions on the pyrazolo ring can enhance or diminish biological activity:
- Substituents such as methyl or phenyl groups at specific positions have been associated with increased potency against cancer cell lines .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| Compound A | 3 | EGFR | Anticancer |
| Compound B | 10 | VEGFR2 | Anticancer |
| 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | 5 | CDK | Antiproliferative |
Q & A
What are the optimal synthetic routes for 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be systematically optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of β-ketoesters with aminopyrazoles under controlled conditions. Key parameters include temperature (80–120°C), solvent selection (e.g., ethanol, DMSO), and pH modulation to favor cyclization . Optimization can be achieved via Design of Experiments (DOE) methodologies, where factors like reaction time, molar ratios, and catalysts are varied in a factorial design. For example, a central composite design (CCD) can minimize experimental runs while identifying critical variables affecting yield and purity . Post-synthesis, purity is confirmed via HPLC, and intermediates are characterized using -NMR and -NMR to track regioselectivity .
Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- Spectroscopy:
- -NMR and -NMR resolve substituent positions on the pyrazolo-pyrimidine core. For instance, methyl groups at C5/C6 appear as singlets in -NMR (~δ 2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for halogenated analogs .
- Crystallography:
How can computational quantum chemical calculations enhance the synthesis and structural modification of pyrazolo[1,5-a]pyrimidine derivatives?
Level: Advanced
Methodological Answer:
- Reaction Path Search: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map transition states and activation energies for cyclization steps. This predicts regioselectivity in substituent addition (e.g., phenyl vs. pyrazolyl groups) .
- Molecular Dynamics (MD) Simulations: Solvent effects on reaction kinetics are modeled using explicit solvent layers in programs like Gaussian or ORCA .
- ICReDD Workflow: Combines computed reaction pathways with robotic experimentation to screen optimal catalysts (e.g., Pd/Cu systems for cross-coupling) and reduce trial-and-error synthesis .
What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) for this compound?
Level: Advanced
Methodological Answer:
- Cross-Validation: Discrepancies in proton assignments (e.g., overlapping -NMR signals) are resolved via 2D techniques (COSY, HSQC) and comparison with SC-XRD bond distances .
- Twinned Data Refinement: For ambiguous crystallographic data (e.g., low-resolution regions), SHELXL ’s twin refinement mode (BASF parameter) deconvolutes overlapping reflections .
- Dynamic NMR (DNMR): Distinguishes conformational isomers (e.g., atropisomerism in phenyl groups) by variable-temperature studies, correlating with crystallographic thermal parameters .
How do hydrogen-bonding patterns and crystal packing influence the physicochemical properties of this compound?
Level: Advanced
Methodological Answer:
- Graph Set Analysis: Etter’s rules classify hydrogen-bonding motifs (e.g., rings) to predict solubility and melting points. For example, N–H···O interactions between pyrimidine and solvent molecules enhance crystal stability .
- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer. This correlates packing efficiency with thermal stability (TGA/DSC data) .
- Polymorphism Screening: Slurrying in solvents (e.g., acetonitrile/water) identifies metastable forms with altered bioactivity profiles .
What methodologies establish structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Systematic substitution at C3 (phenyl), C7 (pyrazolyl), and C5/C6 (methyl) generates analogs for bioactivity testing (e.g., kinase inhibition assays) .
- 3D-QSAR Models: CoMFA/CoMSIA analyses correlate steric/electronic fields (e.g., logP, H-bond acceptor counts) with IC values. For instance, bulky C3 substituents improve target affinity .
- Pharmacophore Mapping: Dock derivatives into target proteins (e.g., EGFR kinase) using AutoDock Vina to identify critical binding motifs (e.g., pyrazolyl–Mg interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
